Methyl 3-(6-aminopyridin-2-yl)acrylate
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Overview
Description
Methyl 3-(6-aminopyridin-2-yl)acrylate: is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of an amino group at the 6th position of the pyridine ring and an acrylate ester group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-aminopyridin-2-yl)acrylate typically involves the reaction of 6-aminopyridine with methyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, followed by the addition of methyl acrylate to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-aminopyridin-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 3-(6-aminopyridin-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-aminopyridin-2-yl)acrylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acrylate group can participate in covalent bonding. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-aminopyridin-3-yl)acrylate
- Methyl 3-(2-aminophenyl)acrylate
Uniqueness
Methyl 3-(6-aminopyridin-2-yl)acrylate is unique due to the specific positioning of the amino group on the pyridine ring, which can influence its reactivity and binding properties compared to other similar compounds .
Biological Activity
Methyl 3-(6-aminopyridin-2-yl)acrylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of aminopyridine derivatives, characterized by the presence of an amino group and an ester functionality on the pyridine ring. This unique structure allows for diverse chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit myeloperoxidase (MPO), an enzyme associated with oxidative stress and inflammatory responses. Inhibition of MPO can lead to reduced oxidative damage in various pathological conditions, including cardiovascular diseases and inflammatory disorders.
Biochemical Pathways
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MPO Inhibition :
- This compound has been shown to inhibit MPO activity in human plasma, which is crucial for mitigating MPO-dependent vasomotor dysfunction.
- The compound's interaction with MPO suggests it may alter redox signaling pathways, contributing to its therapeutic potential in inflammatory diseases.
- Antiproliferative Effects :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
-
Inhibition Studies :
- A study investigated the effects of aminopyridine derivatives on MPO activity, revealing that this compound effectively reduced MPO-mediated oxidative stress in vitro. This suggests its potential utility in treating diseases characterized by excessive oxidative damage.
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Anticancer Potential :
- Research on aminopyridine-based compounds has indicated promising antiproliferative activity against several human tumor cell lines. For instance, a derivative exhibited significant growth inhibition in various cancer models, highlighting the need for further exploration of this compound as a potential anticancer agent .
Properties
IUPAC Name |
methyl (E)-3-(6-aminopyridin-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-6H,1H3,(H2,10,11)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJZLWSWPMRZGR-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.